Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a carboxylate ester group attached to a pyridazine ring
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
A study on a similar compound, 1− (3′−bromophenyl)−heliamine, provides some insights . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It’s known that the sm cross-coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound could potentially be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is subjected to a series of reactions to introduce the necessary functional groups.
Pyridazine Ring Formation: The bromophenyl intermediate is then reacted with appropriate reagents to form the pyridazine ring. This step often involves cyclization reactions under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Acid/Base Catalysts: Hydrolysis reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized products with additional oxygen-containing groups.
Reduction: Formation of reduced products with fewer oxygen-containing groups.
Scientific Research Applications
Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate: Similar structure with the bromine atom at a different position.
Methyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 1-(3-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and their positions on the pyridazine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-3-21-12-9-13(19)18(11-7-5-6-10(16)8-11)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQVAYAPEHUOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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